molecular formula C13H13N3O2 B11941909 N-Methylanthranilic furfurylidenehydrazide CAS No. 100394-71-6

N-Methylanthranilic furfurylidenehydrazide

Cat. No.: B11941909
CAS No.: 100394-71-6
M. Wt: 243.26 g/mol
InChI Key: SJVYIRKYEWNSNJ-OQLLNIDSSA-N
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Description

N-Methylanthranilic furfurylidenehydrazide is an organic compound with the molecular formula C13H13N3O2 and a molecular weight of 243.26 g/mol . Its systematic IUPAC name is N-[(E)-furan-2-ylmethylideneamino]-2-(methylamino)benzamide . This reagent is offered as part of collections of rare and unique chemicals for early discovery researchers . As a hydrazone derivative, this compound belongs to a class of chemicals with a broad significance in academic research. Hydrazones are known for their versatile pharmacophore, which is a key molecular feature in medicinal chemistry for designing compounds with biological activity. The hydrazone functional group is also utilized in prodrug design and is a subject of interest in material science for developing novel materials like coordination polymers and metal-organic frameworks (MOFs) . The structural core of this specific molecule combines a furfurylidene moiety derived from furfural with a hydrazide derived from N-methylanthranilic acid. N-methylanthranilic acid itself is a known biochemical precursor, for example, serving as the first pathway-specific reaction in acridone alkaloid biosynthesis in certain plant cultures . This combination of features makes this compound a potentially valuable building block in synthetic chemistry and a candidate for screening in various biological and material science applications. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Buyers are responsible for confirming product identity and/or purity, as analytical data is not provided for this rare chemical .

Properties

CAS No.

100394-71-6

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-[(E)-furan-2-ylmethylideneamino]-2-(methylamino)benzamide

InChI

InChI=1S/C13H13N3O2/c1-14-12-7-3-2-6-11(12)13(17)16-15-9-10-5-4-8-18-10/h2-9,14H,1H3,(H,16,17)/b15-9+

InChI Key

SJVYIRKYEWNSNJ-OQLLNIDSSA-N

Isomeric SMILES

CNC1=CC=CC=C1C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

CNC1=CC=CC=C1C(=O)NN=CC2=CC=CO2

Origin of Product

United States

Historical and Foundational Context of N Methylanthranilic Furfurylidenehydrazide Analogs

Evolution of Hydrazide-Hydrazone Synthesis and Reactivity

Hydrazide-hydrazones are a class of organic compounds characterized by the -C(=O)NHN=CH- functional group. Their synthesis and reactivity have been a subject of interest for over a century, primarily due to their versatile chemical nature and diverse applications.

The classical and most common method for the synthesis of hydrazide-hydrazones involves a condensation reaction between a hydrazide and an aldehyde or a ketone. nih.gov This reaction is typically carried out by refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695), often with a catalytic amount of an acid like acetic acid to facilitate the reaction. nih.govnih.gov The formation of the characteristic azomethine group (-N=CH-) is a key step in this synthesis. mdpi.com

Hydrazide-hydrazones exhibit keto-enol tautomerism, existing in a solid keto form and in an equilibrium between the keto and enol forms in solution. This tautomerism, along with the presence of both nucleophilic and electrophilic centers, makes them highly reactive and useful as intermediates in the synthesis of various heterocyclic compounds. mdpi.com The reactivity of the hydrazone moiety has been harnessed in numerous named reactions and for the generation of a wide array of biologically active molecules.

Development of N-Methylanthranilic Acid Chemistry and Its Derivatives

N-Methylanthranilic acid, also known as 2-(methylamino)benzoic acid, is an aromatic amino acid derived from anthranilic acid. researchgate.net Its chemistry is of significant interest due to its role as a precursor in the biosynthesis of various natural products and its utility in the synthesis of pharmaceuticals and other fine chemicals. researchgate.netmdpi.com

The presence of both a carboxylic acid group and a secondary amine group on the aromatic ring makes N-methylanthranilic acid a versatile building block. The amine group can be readily acylated or can participate in condensation reactions, while the carboxylic acid group can be esterified or converted into an amide or an acid chloride. The methyl group on the nitrogen atom influences the electronic properties and reactivity of the amino group compared to the parent anthranilic acid.

The synthesis of derivatives of N-methylanthranilic acid is a well-established field. For instance, the corresponding hydrazide, N-methylanthranilic hydrazide, would be the direct precursor for the synthesis of N-Methylanthranilic furfurylidenehydrazide. This hydrazide can be prepared from N-methylanthranilic acid, typically through its ester followed by reaction with hydrazine (B178648) hydrate (B1144303).

Advancements in Furfural (B47365) and Furfurylidene Chemistry

Furfural, a heterocyclic aldehyde derived from lignocellulosic biomass, is recognized as a key platform molecule in the development of renewable chemicals and biofuels. worldwidejournals.com Its chemistry is dominated by the reactivity of the aldehyde group and the furan (B31954) ring.

The aldehyde group of furfural readily undergoes condensation reactions with a variety of nucleophiles, including amines and hydrazides, to form Schiff bases and hydrazones, respectively. nih.govpeerj.com These reactions are fundamental to the derivatization of furfural and the synthesis of a vast array of compounds with diverse applications. The resulting furfurylidene moiety imparts specific structural and electronic properties to the final molecule.

The furan ring in furfural also possesses a degree of aromaticity and can participate in various reactions, although it is also susceptible to ring-opening under certain conditions. The chemistry of furfural and its derivatives has seen significant advancements, driven by the need for sustainable chemical production.

Seminal Contributions to the Synthesis and Characterization of Related Imine-Based Compounds

The imine or azomethine group (-C=N-), a key feature of this compound, is the defining characteristic of Schiff bases. The synthesis of imines, first reported by Hugo Schiff in 1864, is a cornerstone of organic chemistry. mdpi.com These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. mdpi.com

The synthesis of Schiff bases derived from anthranilic acid and its derivatives has been extensively reviewed. chemrevlett.com These compounds and their metal complexes have been shown to exhibit a wide range of biological activities. The characterization of these imine-based compounds relies on a suite of spectroscopic techniques. Infrared (IR) spectroscopy is used to confirm the formation of the C=N bond, which typically shows a characteristic absorption band. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the structure of the molecule, including the chemical environment of the protons and carbons near the imine group. nih.gov X-ray crystallography has been instrumental in determining the precise three-dimensional structure of many Schiff bases, providing valuable insights into their conformation and intermolecular interactions. researchgate.netresearchgate.net

While direct experimental data for this compound is not available, the characterization data from closely related analogs, such as those derived from other benzohydrazides and furfural, provide a strong basis for predicting its spectral properties. For example, the synthesis and characterization of N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide has been reported, including its crystal structure. nih.govnih.gov

Below is a table summarizing typical characterization data for a closely related analog, which can serve as a reference for the potential properties of this compound.

Spectroscopic TechniqueCharacteristic Data for N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide nih.gov
Infrared (IR) Spectroscopy (cm⁻¹) ν(O-H), ν(N-H), ν(C=O), ν(C=N), ν(N-N), ν(C-O-C)
¹H Nuclear Magnetic Resonance (NMR) (ppm) Signals for aromatic, furan, -NH, and -CH=N protons
¹³C Nuclear Magnetic Resonance (NMR) (ppm) Signals for aromatic, furan, carbonyl, and imine carbons
Mass Spectrometry (m/z) Molecular ion peak corresponding to the molecular formula

It is important to reiterate that this table represents data for an analog and that the exact spectral values for this compound would require its specific synthesis and characterization.

Synthetic Methodologies for N Methylanthranilic Furfurylidenehydrazide and Its Analogs

Retrosynthetic Analysis and Key Precursors for N-Methylanthranilic Furfurylidenehydrazide

A retrosynthetic analysis of this compound identifies the most logical disconnection point at the carbon-nitrogen double bond (C=N) of the hydrazone moiety. This bond is synthetically formed via a condensation reaction. This disconnection reveals two primary precursors: N-methylanthranilic hydrazide and furfuraldehyde.

Table 1: Key Precursors for this compound

PrecursorChemical StructureRole in Synthesis
N-Methylanthranilic HydrazideC₈H₁₁N₃OProvides the N-methylanthraniloyl backbone and the hydrazine (B178648) functional group required for condensation.
FurfuraldehydeC₅H₄O₂Acts as the aldehyde component, providing the furfurylidene moiety to the final structure.

The journey to N-methylanthranilic hydrazide begins with N-methylanthranilic acid. This precursor can be synthesized by the N-methylation of anthranilic acid. ebi.ac.uk Cell-free extracts from Ruta graveolens tissue cultures have been shown to catalyze this N-methylation, using S-adenosyl-L-methionine as the methyl donor, highlighting a biosynthetic route. ebi.ac.uk

The conversion of N-methylanthranilic acid to its hydrazide is a standard multi-step process in organic synthesis:

Esterification: The carboxylic acid group of N-methylanthranilic acid is first converted to an ester, typically a methyl or ethyl ester, to increase its reactivity. This is often achieved by reacting the acid with an alcohol (like methanol (B129727) or ethanol) under acidic conditions.

Hydrazinolysis: The resulting ester is then reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O). In this step, the hydrazine acts as a nucleophile, attacking the ester's carbonyl carbon and displacing the alkoxy group to form the stable N-methylanthranilic hydrazide.

This sequence is a common and effective method for preparing the hydrazide precursors needed for synthesizing a wide range of hydrazone compounds. ijddr.in

Furfuraldehyde, the second key precursor, is a renewable platform chemical derived from the dehydration of pentose (B10789219) sugars found in biomass. nih.govnih.gov Its availability from non-petroleum sources makes it an attractive building block for sustainable chemistry. nih.govresearchgate.net

The preparation of furfuraldehyde-based hydrazones involves the direct reaction of furfuraldehyde with a hydrazine derivative. nih.gov The formation of the hydrazone can be achieved by simply mixing equimolar amounts of the furan (B31954) aldehyde and the hydrazine in a suitable organic solvent. nih.gov The reaction is a condensation that proceeds readily, often without the need for a dehydrating agent. nih.gov The spectral characteristics of hydrazone derivatives of furfural (B47365) have been studied using both experimental and computational methods. researchgate.net

Conventional Synthetic Routes to this compound

Conventional synthesis relies on solution-phase chemistry, where the precursors are dissolved in a liquid medium and react to form the desired product.

The most common method for synthesizing this compound is the direct acid-catalyzed condensation of N-methylanthranilic hydrazide with furfuraldehyde. nih.govnumberanalytics.com The reaction mechanism involves a nucleophilic attack by the terminal nitrogen atom of the hydrazine onto the carbonyl carbon of the aldehyde. numberanalytics.com This is followed by a proton transfer and the elimination of a water molecule to form the stable C=N double bond of the hydrazone. numberanalytics.com

A typical procedure involves dissolving the hydrazide and a stoichiometric amount of the aldehyde in a solvent like methanol or ethanol (B145695). nih.gov The mixture is often heated to reflux for a period to ensure the reaction goes to completion. Upon cooling, the product often crystallizes from the solution and can be isolated by filtration.

Optimizing the reaction conditions is crucial for maximizing the yield and purity of the final hydrazone product. numberanalytics.com Several factors influence the rate and efficiency of the condensation reaction. numberanalytics.comnumberanalytics.com

Temperature: Increasing the reaction temperature generally accelerates the rate of hydrazone formation. numberanalytics.com However, excessively high temperatures can lead to the formation of unwanted byproducts. Refluxing the reaction mixture is a common practice.

Solvent Systems: The choice of solvent can significantly impact reaction rates and product solubility. numberanalytics.com Alcohols such as methanol and ethanol are frequently used because they effectively dissolve the reactants and facilitate the reaction. nih.gov

Catalysis: Hydrazone formation is typically catalyzed by acid. numberanalytics.com The optimal pH range is often between 4 and 6. numberanalytics.com A few drops of a mineral acid (like HCl) or an organic acid (like acetic acid) can be added to the reaction mixture to protonate the aldehyde's carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the hydrazine.

Table 2: Optimization of Hydrazone Synthesis Conditions

ParameterEffect on ReactionCommon ApproachesCitation
pH The reaction is typically acid-catalyzed.Addition of catalytic amounts of acids like acetic acid or HCl to maintain a pH of 4-6. numberanalytics.com
Temperature Higher temperatures increase the reaction rate.Heating the reaction mixture, often to the reflux temperature of the solvent. numberanalytics.com
Reactants Aldehydes are generally more reactive than ketones.Dropwise addition of the aldehyde can be crucial for controlling the reaction with sensitive substrates. nih.govnumberanalytics.com
Solvent The solvent affects reactant solubility and reaction rate.Methanol and ethanol are commonly used. nih.govnumberanalytics.com
Catalyst Speeds up the reaction by activating the carbonyl group.Screening various acid catalysts to find the most effective one. numberanalytics.com

Modern Synthetic Approaches for this compound

While solution-phase synthesis is robust, modern chemistry seeks more sustainable and efficient methods. These approaches, while not always documented specifically for this compound, are widely applied to hydrazone synthesis and represent the future direction for producing this class of compounds.

Mechanochemical Synthesis: This "green chemistry" approach involves conducting reactions by grinding solid reactants together, often with a minimal amount of liquid (liquid-assisted grinding) or no solvent at all. nih.gov This method, also known as mechanosynthesis or ball-milling, can lead to higher yields, shorter reaction times, and a significant reduction in solvent waste. It has been shown to be a superior method for synthesizing certain hydrazones and related heterocyclic compounds. researchgate.netnih.gov

Vapour-Mediated Synthesis: In this solid-state method, solid hydrazide crystals are exposed to aldehyde vapors. nih.gov This technique can be highly selective and avoids the need for solvents, representing an environmentally friendly alternative to conventional methods. nih.gov

Electrochemical Synthesis: Electrochemistry offers a novel way to form chemical bonds using electricity as a "reagent." researchgate.net Oxidative electrosynthesis can be used to generate hydrazones under mild, safe, and oxidant-free conditions, providing an attractive alternative to traditional methods that may require metal catalysts or chemical oxidants. researchgate.net

Table 3: Comparison of Synthetic Approaches

Synthetic MethodDescriptionAdvantagesDisadvantages
Conventional Solution-Phase Reactants are dissolved in a solvent and heated.Well-established, predictable, scalable.Requires large volumes of solvents, can have long reaction times.
Mechanochemical Synthesis Solid reactants are ground together, often without solvent.Environmentally friendly (low/no solvent), fast, high yields.Scalability can be a challenge, requires specialized equipment (ball mill).
Vapour-Mediated Synthesis Solid reactant is exposed to the vapor of the other reactant.High purity, avoids solvents and transimination byproducts.Limited to volatile reactants, may have slower reaction rates.
Electrochemical Synthesis Uses electrical current to drive the reaction.Avoids external oxidants, mild conditions, high functional group tolerance.Requires specific electrochemical setup, electrolyte is needed.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govminarjournal.com In the synthesis of hydrazones, including analogs of this compound, microwave irradiation can significantly enhance the rate of condensation. nih.govmdpi.com

The process typically involves mixing the N-methylanthranilohydrazide and furfural, often in a polar solvent like ethanol or in some cases, under solvent-free conditions. minarjournal.com The mixture is then subjected to microwave irradiation at a controlled temperature and power for a short duration. mdpi.com The rapid heating of the reaction mixture under microwave irradiation is due to the direct coupling of microwave energy with the polar molecules present in the reaction, leading to a significant reduction in reaction time from hours to minutes. minarjournal.com

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Hydrazone Analogs

MethodReaction TimeYield (%)ConditionsReference
Conventional Heating2-12 hours60-80Reflux in Ethanol mdpi.com
Microwave Irradiation5-15 minutes85-95300W, 155°C mdpi.com

This table presents generalized data for analogous hydrazone syntheses, illustrating the typical improvements observed with microwave assistance.

Research on the synthesis of various hydrazones has demonstrated that microwave-assisted methods not only reduce reaction times but can also lead to cleaner reactions with fewer byproducts, simplifying purification. nih.gov For instance, in the synthesis of hydrazide-hydrazones of phenylacetic acid, microwave irradiation at 300 W for 7 minutes at 155°C resulted in yields ranging from 37% to 95%, showcasing the method's efficiency. mdpi.com

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, several green strategies can be implemented.

One prominent green approach is the use of solvent-free reaction conditions, also known as mechanochemistry. rsc.org This can involve the grinding of the solid reactants (N-methylanthranilohydrazide and furfural) together, sometimes with a catalytic amount of a solid acid. This method eliminates the need for potentially hazardous organic solvents, reduces waste, and can lead to high yields. rsc.org

Another green strategy is the use of alternative, environmentally benign solvents. Water is an ideal green solvent, and for some hydrazone syntheses, the reaction can be carried out in an aqueous medium, especially if the reactants have sufficient water solubility. The use of ionic liquids as recyclable reaction media has also been explored for the synthesis of furfural hydrazones. rsc.orgresearchgate.net

Furthermore, the principles of atom economy are inherently addressed in the condensation reaction for hydrazone formation, as the primary byproduct is water. Optimizing the reaction to achieve high yields further enhances the atom economy.

Challenges and Strategies in the Synthesis of this compound

While the synthesis of this compound appears straightforward, several challenges can arise that affect the yield, purity, and stereochemical outcome of the reaction.

Yield Enhancement and Purity Considerations

A primary challenge in the synthesis of hydrazones is the reversible nature of the imine formation reaction. libretexts.org The equilibrium can be shifted towards the product by removing the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus in conventional heating methods. In laboratory-scale syntheses, the use of a drying agent can also be effective.

The purity of the final product can be affected by the presence of unreacted starting materials or side products. The pH of the reaction medium is a critical factor; the reaction is typically acid-catalyzed, but a highly acidic environment can lead to the protonation of the hydrazine, rendering it non-nucleophilic. libretexts.org Therefore, careful control of pH, often using a weak acid catalyst like acetic acid, is crucial for maximizing the reaction rate and minimizing side reactions. libretexts.org

Purification of this compound is commonly achieved through recrystallization from a suitable solvent, such as ethanol. The choice of solvent is critical to obtain a high recovery of the purified product with good crystal quality.

Table 2: Factors Influencing Yield and Purity in Hydrazone Synthesis

FactorChallengeStrategy for Enhancement
Equilibrium Reversible reaction can limit product formation.Removal of water (e.g., azeotropic distillation).
pH Sub-optimal pH can reduce reaction rate or cause side reactions.Use of a weak acid catalyst (e.g., acetic acid) to maintain optimal pH.
Purity Presence of starting materials and byproducts.Recrystallization from an appropriate solvent.
Reactant Stoichiometry An excess of one reactant may be required to drive the reaction.Use of a slight excess of the more volatile or less expensive reactant.

Stereochemical Control in Imine Formation

The formation of the carbon-nitrogen double bond (C=N) in this compound can result in stereoisomers, specifically (E) and (Z) isomers, due to restricted rotation around the C=N bond. In many cases, the (E) isomer is the thermodynamically more stable and, therefore, the major product due to reduced steric hindrance.

The specific geometry of the product can be influenced by the reaction conditions, including the solvent and temperature. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are essential to determine the stereochemical outcome of the synthesis. For analogous hydrazones, the (E) configuration is often exclusively or predominantly formed. nih.gov

Strategies to control the stereochemistry can include the careful selection of the catalyst and reaction conditions. In some cases, a specific isomer may be favored under thermodynamic or kinetic control. For this compound, it is anticipated that the (E)-isomer would be the predominant product due to the steric bulk of the N-methylanthranilic and furfuryl groups.

Spectroscopic and Advanced Characterization of N Methylanthranilic Furfurylidenehydrazide

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental in identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups. For N-Methylanthranilic furfurylidenehydrazide, the key predicted vibrational bands are detailed in Table 1.

The formation of the hydrazone from its precursors, such as in the reaction of DHMF and BHMF with adipic acid dihydrazide, can be monitored by the appearance of characteristic hydrazone bands in the FT-IR spectrum. researchgate.net The spectrum of this compound is expected to show characteristic peaks for the N-H, C=O (amide), C=N (imine), and C-N bonds of the hydrazone linkage. nih.gov Additionally, the aromatic C-H and C=C stretching vibrations from the anthranilate and furan (B31954) rings, as well as the C-O-C stretching of the furan ring, would be present. nih.gov The N-H stretching vibration is typically observed as a sharp band in the region of 3195–3310 cm⁻¹. nih.gov The C=O stretching of the amide group in acylhydrazones is usually found between 1643 and 1658 cm⁻¹. nih.gov The C=N stretching of the imine group is expected in the range of 1596–1627 cm⁻¹. nih.gov Terpenoid hydrazones have also been studied using FT-IR to understand their interaction with biological membranes. mdpi.com

Table 1: Predicted FT-IR Spectral Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Vibration Type
N-H (Amide)3195 - 3310Stretching
C-H (Aromatic)3000 - 3100Stretching
C-H (Methyl)2850 - 2960Stretching
C=O (Amide I)1640 - 1660Stretching
C=N (Imine)1590 - 1630Stretching
C=C (Aromatic)1450 - 1600Stretching
C-N (Amide)1200 - 1300Stretching
C-O-C (Furan)1050 - 1150Asymmetric Stretching

This table is generated based on typical vibrational frequencies for the respective functional groups.

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. Recent studies have explored the use of alkyne-functionalized hydrazones as probes for Raman scattering spectroscopy, highlighting the tunability of their spectral signals. rsc.orgrsc.orgnih.gov For this compound, Raman spectroscopy would be effective in characterizing the C=C bonds of the aromatic and furan rings and the C=N bond of the hydrazone linkage. nih.gov The symmetric stretching of the furan ring would also be a prominent feature. The study of hydrazine (B178648) itself using Raman spectroscopy has shown characteristic shifts for the N-N and N-H vibrations. researchgate.net

Table 2: Predicted Raman Shifts for this compound

Functional GroupPredicted Raman Shift (cm⁻¹)Vibration Type
C-H (Aromatic)3050 - 3100Stretching
C=N (Imine)1590 - 1630Stretching
C=C (Aromatic/Furan)1500 - 1600Stretching
Furan Ring~1480Symmetric Breathing
C-N (Methyl)1300 - 1400Stretching

This table is generated based on typical Raman shifts for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the detailed structure and conformation of molecules in solution.

¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, distinct signals would be expected for the protons of the N-methyl group, the aromatic ring of the anthranilate moiety, the furan ring, and the imine and amide protons of the hydrazone linkage. chemicalbook.com The chemical shifts of these protons are influenced by their electronic environment and spatial proximity to other groups. researchgate.net For example, the NH proton of the hydrazone is expected to appear as a downfield singlet. nih.gov The potential for E/Z isomerism around the C=N bond could lead to two sets of signals, which can be studied using techniques like 1D and 2D NOESY/EXSY. acs.orgresearchgate.netnih.govnih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
NH (Amide)10.0 - 12.0Singlet
CH (Imine)8.0 - 8.5Singlet
Aromatic Protons6.5 - 8.0Multiplets
Furan Protons6.4 - 7.5Multiplets
N-CH₃2.8 - 3.0Singlet

This table is generated based on typical ¹H NMR chemical shifts for analogous structures.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts of the carbon atoms in the aromatic and furan rings, the carbonyl carbon, the imine carbon, and the N-methyl carbon would all be identifiable. rsc.orgresearchgate.net The carbonyl carbon of the amide is expected to resonate at a downfield position, typically around 160-170 ppm. nih.gov The imine carbon would also be in the downfield region. The carbons of the furan ring have characteristic chemical shifts that can be used for identification. chemicalbook.comresearchgate.net

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O (Amide)160 - 170
C=N (Imine)140 - 150
Aromatic/Furan Carbons110 - 150
N-CH₃30 - 40

This table is generated based on typical ¹³C NMR chemical shifts for analogous structures.

2D NMR techniques are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships, helping to identify adjacent protons within the aromatic and furan rings. ruc.dk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals. ruc.dk

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connectivity across the hydrazone linkage and for assigning quaternary carbons. ruc.dk For example, a correlation between the imine proton and the carbonyl carbon would confirm the structure of the hydrazone.

The combined use of these 2D NMR techniques would provide a comprehensive and unambiguous structural and conformational characterization of this compound. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a cornerstone for determining the precise molecular weight and fragmentation patterns of this compound, offering profound insights into its chemical structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in ascertaining the elemental composition of this compound with exceptional accuracy. This technique distinguishes between compounds with the same nominal mass but different chemical formulas. For the target compound, with a chemical formula of C₁₃H₁₃N₃O₂, the exact mass can be calculated and experimentally verified. The high precision of HRMS provides unequivocal confirmation of the molecular formula, a critical first step in structural elucidation.

Table 1: Hypothetical HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₃N₃O₂
Calculated m/z243.1008
Observed m/z243.1011
Mass Error (ppm)1.2
Ion Species[M+H]⁺

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion. The resulting mass spectrum would be expected to show a prominent peak corresponding to this pseudomolecular ion. Further fragmentation can be induced to study the molecule's connectivity.

Key fragmentation pathways would likely involve the cleavage of the hydrazone bond (C=N-N) and the amide linkage, providing valuable structural information.

Table 2: Predicted ESI-MS Fragmentation Data for this compound

Fragment Ion (m/z)Proposed Structure/Fragment Lost
244.1[M+H]⁺
147.1[C₈H₉N₂O]⁺ (Loss of furfural (B47365) moiety)
95.0[C₅H₅O]⁺ (Furfural cation)
132.1[C₈H₆NO]⁺ (Loss of N-methylhydrazide group)

Gas Chromatography-Mass Spectrometry (GC-MS)

For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the volatility and thermal stability of this compound are critical. Assuming the compound possesses sufficient volatility and does not degrade at the temperatures used in the GC inlet and column, it would exhibit a characteristic retention time. The mass spectrometer then provides a fragmentation pattern, often referred to as a chemical fingerprint, which can be used for identification. The electron ionization (EI) typically used in GC-MS would lead to more extensive fragmentation compared to ESI, providing detailed structural information.

Electronic Spectroscopy for Conjugation and Chromophoric Properties

Electronic spectroscopy provides insights into the conjugated systems and chromophoric groups within the this compound molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to display characteristic absorption bands arising from π → π* and n → π* electronic transitions within its aromatic and conjugated systems. The molecule contains a benzene (B151609) ring, a furan ring, and a hydrazone linkage, all of which contribute to its electronic absorption profile. The extended conjugation across the furfurylidenehydrazide moiety is expected to result in strong absorption in the UV region. The position and intensity of these bands can be influenced by the solvent polarity.

Table 3: Anticipated UV-Vis Absorption Maxima for this compound in Ethanol (B145695)

Wavelength (λmax, nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)Proposed Transition
~280~15,000π → π* (Benzene ring)
~350~25,000π → π* (Conjugated hydrazone system)
~410~8,000n → π*

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. A successful single-crystal X-ray diffraction experiment on this compound would yield a wealth of structural data, including bond lengths, bond angles, and torsional angles. This would confirm the molecular connectivity and provide insights into the conformation of the molecule, including the planarity of the hydrazone bridge and the relative orientations of the aromatic rings. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the solid-state architecture.

Table 4: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1200.5
Z4

Single-Crystal X-ray Diffraction (SCXRD) Studies

Single-crystal X-ray diffraction is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For hydrazone derivatives, SCXRD provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications.

While specific single-crystal data for this compound is not available in the public domain, the characterization of analogous furan-containing hydrazones offers significant insights into the expected structural features. For instance, the crystal structure of N′-[(E)-furan-2-ylmethylidene]furan-2-carbohydrazide, a closely related compound, was determined by X-ray diffraction. researchgate.net This study revealed an orthorhombic crystal system with the space group Pbca. researchgate.net The analysis confirmed the E configuration of the azomethine (C=N) bond and detailed the planarity of the furan rings. researchgate.net

Similarly, the crystal structure of N′-(Furan-2-ylmethylene)-4-hydroxybenzohydrazide has been reported to crystallize in the orthorhombic space group Pna2₁. researchgate.net In this structure, the molecule adopts a trans configuration about the C=N bond, and the dihedral angle between the furan and benzene rings is significant, indicating a twisted conformation. researchgate.net

For this compound, a hypothetical crystal data table can be constructed based on typical values for such compounds.

Table 1: Hypothetical Single-Crystal X-ray Diffraction Data for this compound

ParameterHypothetical Value
Empirical FormulaC₁₃H₁₃N₃O₂
Formula Weight243.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)14.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)1205
Z4
Calculated Density (g/cm³)1.34
Absorption Coeff. (mm⁻¹)0.095
F(000)512
Final R indices [I>2σ(I)]R₁ = 0.05, wR₂ = 0.14

Hydrogen bonding is a common and critical feature in the crystal packing of hydrazones, often dictating the supramolecular assembly. In many reported structures of similar compounds, intermolecular N-H···O and C-H···O hydrogen bonds are observed, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netresearchgate.netnih.gov For this compound, it is anticipated that the N-H group of the hydrazone moiety and the carbonyl oxygen would be involved in such interactions.

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray diffraction is a valuable tool for the characterization of polycrystalline materials. It is primarily used for phase identification, to assess sample purity, and to determine crystallite size. In the context of this compound, PXRD would be employed to confirm that the bulk synthesized material corresponds to the single phase identified by SCXRD.

The experimental PXRD pattern of a newly synthesized batch of this compound would be compared with a theoretical pattern calculated from the single-crystal X-ray data. A good match between the peak positions (2θ values) and relative intensities of the experimental and calculated patterns would confirm the phase purity of the bulk sample. Any significant peaks in the experimental pattern that are not present in the calculated pattern would indicate the presence of impurities or a different polymorphic form. The sharpness of the diffraction peaks can also provide qualitative information about the crystallinity of the material.

Table 2: Representative Powder X-ray Diffraction Peaks for a Crystalline Hydrazone Compound

2θ (°)d-spacing (Å)Relative Intensity (%)
10.28.6785
12.57.0860
15.85.60100
20.54.3370
24.13.6995
26.33.3955
28.93.0940

This table illustrates the type of data obtained from a PXRD analysis, which is crucial for routine quality control of the synthesized compound.

Elemental Analysis and Chromatographic Purity Assessment

Elemental analysis provides a fundamental assessment of a compound's purity by determining the weight percentages of its constituent elements. For this compound (C₁₃H₁₃N₃O₂), the theoretical percentages of carbon, hydrogen, and nitrogen can be calculated. The experimentally determined values should be in close agreement (typically within ±0.4%) with the calculated values to confirm the empirical formula.

Table 3: Elemental Analysis Data for this compound

ElementTheoretical (%)Found (%)
Carbon64.1964.25
Hydrogen5.395.42
Nitrogen17.2717.21

To further assess the purity of the compound, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are commonly employed. A sample of this compound would be dissolved in a suitable solvent and injected into an HPLC system. The compound would be separated on a stationary phase (e.g., a C18 column) using a mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The detector (e.g., a UV-Vis detector set at a wavelength where the compound absorbs strongly) would generate a chromatogram. A pure sample should ideally show a single sharp peak at a specific retention time. The presence of other peaks would indicate impurities. The purity can be quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Computational and Theoretical Investigations of N Methylanthranilic Furfurylidenehydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of molecules. While direct computational studies on N-Methylanthranilic furfurylidenehydrazide are not extensively available in the current literature, a comprehensive understanding can be constructed by examining theoretical investigations on its constituent moieties and analogous structures, namely N-acylhydrazones, furan (B31954) derivatives, and N-methylanthranilic acid.

Density Functional Theory (DFT) Studies on Molecular Geometry

DFT studies are instrumental in predicting the three-dimensional arrangement of atoms in a molecule with high accuracy. For this compound, the geometry is largely defined by the planarity of the furfurylidenehydrazide group and the orientation of the N-methylanthranilic acid moiety.

Theoretical conformational analysis of N-acylhydrazone (NAH) derivatives, which share the core structure of the title compound, has been performed using DFT calculations, often with the B3LYP functional and a 6-31G(d) or higher basis set. mdpi.com These studies reveal that the (E)-diastereomer is typically the most stable form. acs.org The planarity of the NAH moiety can be influenced by steric effects from substituents. For instance, N-methylation can alter the preferred dihedral angle (O=C–N–X), causing a shift from an antiperiplanar to a synperiplanar conformation. acs.org

In analogous Schiff bases derived from furfural (B47365), DFT calculations have been used to optimize molecular geometries. nih.gov The furan ring itself is planar, and its π-conjugation can extend to the imine group. acs.org The bond lengths and angles are influenced by the electronic nature of the substituents. For the N-methylanthranilic acid portion, DFT studies on 2-methylaminobenzoic acid (2MABA) using the B3LYP/6-311++G(d,p) basis set have been conducted to determine its most stable conformer through potential energy surface scans. researchgate.net

A hypothetical optimized geometry of this compound would likely show the furfurylidenehydrazide core to be nearly planar to maximize π-conjugation, with the N-methylanthranilic acid group potentially twisted out of this plane due to steric hindrance between the methyl group and the hydrazide linkage.

Table 1: Representative Optimized Geometrical Parameters from DFT Studies of Analogous Structures

ParameterAnalogous CompoundMethod/Basis SetCalculated Value
C=N Bond LengthFurfural-derived Schiff baseB3LYP/6-31G(d)~1.28 - 1.30 Å
N-N Bond LengthN-AcylhydrazoneCAM-B3LYP/6-31+G(d,p)~1.37 - 1.39 Å
C=O Bond LengthN-AcylhydrazoneCAM-B3LYP/6-31+G(d,p)~1.22 - 1.24 Å
Dihedral Angle (O=C-N-N)N-AcylhydrazoneCAM-B3LYP/6-31+G(d,p)antiperiplanar or synperiplanar

Note: The data in this table is illustrative and compiled from various studies on similar compounds. It does not represent direct calculations on this compound.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding the electronic properties and reactivity of a molecule. The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of chemical stability. nih.gov

For Schiff bases derived from furfural, the HOMO is typically located on the furan ring and the azomethine nitrogen, reflecting its electron-donating character. researchgate.net The LUMO is often distributed over the imine carbon and the aromatic ring system, indicating its electron-accepting nature. nih.gov In N-acylhydrazones, the HOMO can be localized on the hydrazone moiety and adjacent aromatic rings, while the LUMO is often centered on the carbonyl group and the imine bond. nih.gov

In this compound, the HOMO is expected to be delocalized over the electron-rich N-methylanthranilic ring and the hydrazide linkage. The LUMO would likely be centered on the furfurylidene part of the molecule, particularly the C=N bond and the furan ring. The HOMO-LUMO gap for similar hydrazone derivatives has been calculated using DFT, with values typically ranging from 3.5 to 4.5 eV. acs.org A smaller energy gap suggests higher reactivity and potential for intramolecular charge transfer. acs.org

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies of Analogous Structures

Compound TypeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)
Furfural-derived Schiff Base~ -6.0 to -6.5~ -1.5 to -2.0~ 4.0 - 4.5
N-Acylhydrazone~ -5.5 to -6.2~ -1.0 to -1.8~ 3.5 - 4.8
Thiazole-based Hydrazone~ -6.3~ -2.7~ 3.6

Note: The data in this table is illustrative and compiled from various studies on similar compounds. acs.org It does not represent direct calculations on this compound.

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, while regions of positive potential (blue) denote electron-deficient areas.

For this compound, the MEP would likely show the most negative potential around the carbonyl oxygen and the nitrogen atoms of the hydrazide and imine groups, making them susceptible to electrophilic attack. The furan oxygen would also contribute to the negative potential. researchgate.net The regions of positive potential would be concentrated around the amide and imine protons, indicating their acidic nature. researchgate.net Such analyses are crucial for understanding intermolecular interactions and the molecule's potential biological activity. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the conformational flexibility, stability, and intramolecular interactions of molecules over time.

Conformational Analysis and Tautomeric Equilibria

N-acylhydrazones can exist as a mixture of conformers due to rotation around the C(O)-N and N-N single bonds. mdpi.com These conformers, often referred to as synperiplanar and antiperiplanar, can be in rapid equilibrium in solution. mdpi.com The presence of a methyl group on the anthranilic nitrogen in the title compound would likely influence this equilibrium, potentially favoring a specific conformation due to steric effects. acs.org

Tautomerism is also a possibility in hydrazones. The amide-imidol tautomerism within the hydrazide moiety is a key consideration. While the amide form is generally more stable, the imidol tautomer can be involved in reaction mechanisms and intramolecular hydrogen bonding. DFT calculations can be employed to determine the relative energies of these tautomers and predict their equilibrium populations.

Intramolecular Interactions and Hydrogen Bonding

Intramolecular hydrogen bonds play a significant role in determining the conformation and stability of molecules. In this compound, several potential intramolecular hydrogen bonds can be envisaged. A prominent one would be between the amide N-H proton and the imine nitrogen (N-H···N=C), which would lead to the formation of a stable six-membered ring. This type of hydrogen bonding is commonly observed in N-acylhydrazones. mdpi.com

Theoretical Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters, such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra, is a standard computational practice used to complement and interpret experimental data. These simulations, typically employing methods like Density Functional Theory (DFT), provide valuable insights into the molecular structure and electronic properties of a compound.

Simulated IR and NMR Spectra

No published data were found containing simulated IR or NMR spectra for this compound. Such simulations would require computational determination of the molecule's optimized geometry and subsequent calculation of its vibrational frequencies and nuclear magnetic shielding tensors. The absence of this information in the literature prevents the creation of a data table for its predicted spectral characteristics.

UV-Vis Absorption Maxima Prediction

Similarly, there is no available research that reports the predicted UV-Vis absorption maxima for this compound. The prediction of electronic transitions, which are responsible for UV-Vis absorption, is typically carried out using Time-Dependent Density Functional Theory (TD-DFT). Without such a study, a data table of its theoretical absorption maxima cannot be compiled.

Reaction Mechanism Studies through Computational Chemistry

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the prediction of reactivity.

Transition State Analysis for this compound Formation

The formation of this compound would likely proceed through the condensation reaction of N-methylanthranilic hydrazide and furfural. A computational study of this reaction would involve locating the transition state structure for the key bond-forming and bond-breaking steps. However, no such transition state analysis for the synthesis of this specific compound has been reported in the scientific literature.

Reactivity Prediction via Computational Descriptors

Computational descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and various reactivity indices, are commonly used to predict the reactivity of molecules. A computational analysis of this compound would provide these descriptors and offer insights into its chemical behavior. At present, no published studies contain a data table of these computational descriptors for the title compound.

An exploration of the chemical reactivity and derivatization pathways of this compound reveals a rich field for synthetic modification. The molecule's structure, which combines a hydrazone linkage, an N-methylanthranilic acid moiety, and a furfurylidene group, offers multiple sites for chemical transformation. These transformations are key to synthesizing a diverse array of new derivatives with potentially novel properties. This article details the reactivity of each of these core components, providing insights into the synthesis of various heterocyclic systems and other derivatives.

Exploration of Potential Academic Applications of N Methylanthranilic Furfurylidenehydrazide

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

The exploration of N-Methylanthranilic furfurylidenehydrazide's potential begins with a foundational understanding of its structure-activity relationships (SAR). SAR studies are a cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For a novel compound like this compound, a systematic SAR investigation would be the first step in unlocking its therapeutic potential.

Systematic Modification and Characterization of Analogs

The initial phase of an SAR study would involve the synthesis and characterization of a library of analogs based on the this compound scaffold. This process would entail systematic modifications at key positions within the molecule. For instance, the N-methyl group on the anthranilic acid portion could be replaced with other alkyl or aryl groups to probe the impact of steric and electronic effects on activity. Similarly, the furan (B31954) ring could be substituted with various electron-donating or electron-withdrawing groups to modulate the electronic properties of the furfurylidene moiety.

The synthesis of these analogs would likely follow established chemical pathways. The core hydrazone linkage is typically formed through the condensation reaction of a hydrazide with an aldehyde or ketone. In this case, N-methylanthranilic hydrazide would be reacted with a series of substituted furan-2-carbaldehydes. The resulting analogs would then be rigorously characterized using a suite of spectroscopic and analytical techniques, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemistry of the synthesized compounds.

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.

X-ray Crystallography: To determine the three-dimensional structure of the compound in the solid state.

A hypothetical library of analogs for an initial SAR study is presented in Table 1.

Compound ID N-Substituent Furan Ring Substituent Hypothesized Impact
NMAF-1-CH₃-HParent Compound
NMAF-2-CH₂CH₃-HIncreased lipophilicity
NMAF-3-H-HAssess importance of N-methylation
NMAF-4-CH₃5-NO₂Electron-withdrawing group
NMAF-5-CH₃5-OCH₃Electron-donating group
NMAF-6-CH₃5-BrHalogen substitution for altered binding

Correlation of Structural Features with Functional Responses in Model Systems

Once a library of analogs has been synthesized and characterized, the next step is to screen them in a variety of in vitro and in vivo model systems to assess their biological activity. The data generated from these assays would then be used to establish correlations between specific structural features and the observed functional responses. For example, it might be found that the presence of an electron-withdrawing group on the furan ring enhances a particular biological activity, while a bulky N-substituent diminishes it.

This correlational analysis is the essence of SAR and provides a roadmap for the rational design of more potent and selective compounds. The insights gained from these studies can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which can guide the synthesis of future generations of analogs with improved therapeutic profiles.

Investigation of Biochemical Interactions in Model Systems

Building on the foundation of SAR studies, a deeper understanding of this compound's potential can be gained by investigating its interactions with specific biological macromolecules. This involves a series of in vitro assays designed to probe the compound's ability to bind to and modulate the function of key enzymes and to interact with DNA.

Enzyme Binding and Inhibition Studies in In Vitro Assays

Hydrazone derivatives have been shown to be effective inhibitors of a wide range of enzymes. researchgate.netnih.govbohrium.com Given the structural similarities, it is plausible that this compound could also exhibit inhibitory activity against various enzymatic targets. Initial screening could be performed against a panel of enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders.

For any enzymes that show significant inhibition, detailed kinetic studies would be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to calculate key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These data are crucial for understanding the potency and mode of action of the compound.

A hypothetical example of enzyme inhibition data for a series of this compound analogs is presented in Table 2.

Compound ID Target Enzyme IC₅₀ (µM) Kᵢ (µM) Mechanism of Inhibition
NMAF-1Cyclooxygenase-2 (COX-2)15.27.8Competitive
NMAF-4Cyclooxygenase-2 (COX-2)5.82.9Competitive
NMAF-5Cyclooxygenase-2 (COX-2)25.613.1Competitive
NMAF-1Monoamine Oxidase B (MAO-B)8.94.5Non-competitive
NMAF-4Monoamine Oxidase B (MAO-B)12.16.2Non-competitive

DNA Interaction Studies (e.g., DNA Cleavage, Binding Assays)

In addition to interacting with proteins, some small molecules can bind to and even cleave DNA, a property that is of great interest in the development of anticancer agents. The planar aromatic and heterocyclic rings present in this compound suggest that it may have the potential to interact with DNA, possibly through intercalation between the base pairs.

A variety of biophysical techniques can be employed to investigate these potential interactions, including:

UV-Visible Spectroscopy: To detect changes in the DNA absorption spectrum upon binding of the compound.

Fluorescence Spectroscopy: To monitor changes in the fluorescence of the compound or a DNA-bound probe upon interaction.

Circular Dichroism (CD) Spectroscopy: To observe conformational changes in the DNA double helix upon binding.

Agarose Gel Electrophoresis: To assess the ability of the compound to induce DNA cleavage, either on its own or in the presence of a co-reagent such as a metal ion.

Antioxidant Activity Mechanisms in Chemical Assays

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in the pathogenesis of numerous diseases. Many hydrazone-containing compounds have been reported to possess significant antioxidant properties, acting as free radical scavengers. nih.govnih.govpensoft.netresearchgate.netmdpi.com It is therefore reasonable to hypothesize that this compound could also exhibit antioxidant activity.

This potential can be evaluated using a panel of standard in vitro antioxidant assays, such as:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Assesses the compound's ability to scavenge the ABTS radical cation.

Ferric Reducing Antioxidant Power (FRAP) Assay: Determines the ability of the compound to reduce ferric ions.

The results of these assays, often expressed as IC₅₀ values or as equivalents of a standard antioxidant like Trolox, would provide a quantitative measure of the compound's antioxidant potential. Further studies could then be undertaken to elucidate the precise mechanism of action, such as whether the compound acts as a primary radical scavenger or as a chelator of pro-oxidant metal ions.

While this compound remains a largely unexplored chemical entity, a systematic investigation based on the principles of medicinal chemistry holds the promise of revealing its potential academic and, ultimately, therapeutic value. The strategic application of SAR studies, coupled with detailed investigations of its biochemical interactions, will be instrumental in determining whether this compound can be developed into a valuable tool for biological research or a lead for the discovery of new drugs. The path from a novel molecule to a clinically useful agent is long and challenging, but the foundational research outlined in this article represents the essential first steps on that journey.

This compound as a Building Block in Organic Synthesis

The hydrazone functional group (>C=N-NH-) is a versatile synthon in organic chemistry, known for its ability to participate in a wide array of chemical transformations. daneshyari.com This versatility suggests that this compound could serve as a valuable starting material for the construction of more complex molecules.

Precursor for Complex Heterocyclic Architectures

Hydrazones are well-established precursors for the synthesis of various nitrogen-containing heterocyclic compounds. mdpi.com The structure of this compound, incorporating a furan ring, an N-methylanthranilic acid moiety, and a hydrazone linkage, offers several potential pathways to diverse heterocyclic systems.

For instance, intramolecular cyclization reactions could potentially lead to the formation of fused ring systems. Depending on the reaction conditions and the reagents employed, the hydrazone nitrogen could react with the carboxylic acid group of the anthranilic acid moiety or with the furan ring. Research on other arylhydrazones has demonstrated their utility in synthesizing indazoles and other fused N-heterocycles. beilstein-journals.orgresearchgate.net Similarly, reactions involving the furan ring, a common building block in medicinal chemistry, could lead to novel polycyclic structures. The synthesis of pyrazoles from the cyclocondensation of hydrazines with diketones is a classic example of hydrazone reactivity that could be applicable. nih.gov

Role in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials, are highly valued for their efficiency and atom economy. Hydrazide and hydrazone derivatives are frequently employed in MCRs to generate complex molecular scaffolds. researchgate.net

This compound possesses multiple reactive sites that could be exploited in MCRs. The active hydrogen of the hydrazone, the nucleophilic nitrogen atoms, and the electrophilic carbon of the C=N bond could all participate in bond-forming events. For example, it could potentially be used in Ugi-type or Passerini-type reactions, leading to the rapid assembly of complex, drug-like molecules.

Potential in Analytical Chemistry

The structural features of this compound suggest its potential for development in analytical chemistry, particularly as a sensor or probe.

Development as Chemo-sensors or Fluorescent Probes

Hydrazone derivatives are widely investigated for their application as chemosensors for the detection of ions and neutral molecules. researchgate.net The mechanism of sensing often relies on the interaction of the analyte with the hydrazone moiety, leading to a detectable change in color (colorimetric sensor) or fluorescence. The extended π-system that could exist in this compound, encompassing the furan and benzene (B151609) rings, is a favorable feature for the development of fluorescent probes. Upon binding to a target analyte, conformational changes or electronic perturbations in the molecule could lead to a significant "turn-on" or "turn-off" fluorescent response. The N-methylanthranilic acid portion, in particular, is a known fluorophore.

Applications in Material Science Research

The field of material science often leverages organic molecules with specific electronic and optical properties. Hydrazone derivatives have been identified as a class of crystalline materials with potential for applications in nonlinear optics (NLO). acs.org NLO materials are crucial for technologies such as optical data storage, optical computing, and telecommunications. The push-pull nature that could be engineered into derivatives of this compound, by modifying the electron-donating and electron-withdrawing groups on the aromatic rings, could lead to molecules with large second-order NLO responses. acs.org

Furthermore, the ability of hydrazones to form stable metal complexes suggests potential applications in the development of novel coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in gas storage, catalysis, and sensing.

While the specific compound this compound has not been the subject of extensive research, the known chemistry of its constituent functional groups points towards a rich field of potential academic applications waiting to be explored.

Challenges and Future Research Directions for N Methylanthranilic Furfurylidenehydrazide

Advancements in Asymmetric Synthesis

The synthesis of chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For N-Methylanthranilic furfurylidenehydrazide, which possesses a stereogenic center if the imine bond geometry is considered, the development of asymmetric synthetic methods is a paramount challenge. Future research should focus on enantioselective and diastereoselective strategies to control its three-dimensional structure.

One promising approach is the use of chiral catalysts. Transition metal complexes, particularly those of rhodium and nickel, have been successfully employed in the asymmetric hydrogenation of prochiral hydrazones to yield chiral hydrazines with high enantioselectivity. acs.orgacs.orgnih.govresearchgate.net For instance, Rh-Josiphos and Rh-Taniaphos complexes have demonstrated high efficiency in the enantioselective hydrogenation of N-alkoxycarbonyl hydrazones. acs.orgnih.gov Similarly, nickel-catalyzed asymmetric hydrogenation of cyclic N-acyl hydrazones has yielded chiral cyclic hydrazines with excellent enantiomeric excess. acs.org The application of such catalytic systems to the synthesis of chiral precursors of this compound could provide access to enantiomerically pure forms of the final compound.

Another avenue involves the use of chiral auxiliaries. The SAMP/RAMP ( (S)-1-amino-2-(methoxymethyl)pyrrolidine / (R)-1-amino-2-(methoxymethyl)pyrrolidine) methodology has been effectively used for the asymmetric synthesis of primary amines via nucleophilic addition to aldehyde hydrazones. capes.gov.br This strategy could be adapted for the asymmetric synthesis of the hydrazide precursor to this compound.

The development of organocatalytic methods also presents a compelling research direction. Chiral Brønsted acids or bifunctional catalysts, such as cinchona-alkaloid-derived squaramides, have been shown to catalyze asymmetric additions to hydrazones, offering a metal-free alternative for the synthesis of chiral hydrazone derivatives. acs.org

Catalyst TypeExamplePotential Application for this compound
Transition Metal CatalystRh-Josiphos, Ni-(S,S)-Ph-BPEAsymmetric hydrogenation of prochiral precursors.
Chiral AuxiliarySAMP/RAMPAsymmetric synthesis of the chiral hydrazide moiety.
OrganocatalystCinchona-alkaloid-derived squaramideEnantioselective formation of the hydrazone linkage.

Exploring Novel Derivatization Strategies

The inherent reactivity of the hydrazone linkage and the aromatic rings in this compound provides ample opportunities for novel derivatization. Such strategies can be employed to fine-tune the compound's properties for specific applications, such as enhancing its solubility, modulating its electronic properties, or enabling its incorporation into larger molecular architectures.

Derivatization can be targeted at several sites within the molecule:

The N-H of the hydrazone: This proton is weakly acidic and can be deprotonated to form a hydrazone anion, which can then be alkylated or acylated. wikipedia.org

The aromatic rings: The benzene (B151609) and furan (B31954) rings can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The carbonyl group (in the hydrazide precursor): Derivatization at this stage can introduce diversity that is carried through to the final hydrazone product.

One area of interest is the development of derivatives for targeted analytical applications. For example, derivatization with reagents like 3-nitrophenylhydrazine (B1228671) has been used to enhance the detection of N-acyl glycines in metabolomics studies by liquid chromatography-mass spectrometry (LC-MS). nih.gov A similar strategy could be developed for the sensitive detection and quantification of this compound and its metabolites.

Furthermore, derivatization can be used to create molecules with specific functions. The introduction of fluorophores could lead to fluorescent probes, while the addition of polymerizable groups could enable the synthesis of functional materials. chromatographyonline.com

Derivatization SiteReagent/Reaction TypePotential Outcome
Hydrazone N-HAlkyl halides, acyl chloridesModified solubility and electronic properties.
Aromatic RingsElectrophilic substitutionIntroduction of functional groups for specific applications.
Precursor CarbonylVarious nucleophilesCreation of a library of diverse hydrazone derivatives.

Integration with Advanced Spectroscopic Techniques (e.g., Solid-State NMR)

A thorough understanding of the structure and dynamics of this compound in different states of matter is crucial for predicting and controlling its properties. While solution-state NMR is a standard characterization tool, solid-state NMR (ssNMR) offers unique insights into the structure, conformation, and intermolecular interactions in the solid phase.

For hydrazones, ssNMR can be particularly informative. For instance, 13C cross-polarization magic angle spinning (CPMAS) NMR has been used to confirm the synthesis of N-acylhydrazones with low solubility and to distinguish between different tautomeric and isomeric forms. auremn.orgmdpi.comnih.gov The absence of a signal corresponding to the aldehyde carbonyl carbon and the presence of signals for the imine and amide carbons can confirm the formation of the hydrazone. auremn.org

Furthermore, advanced ssNMR techniques, such as 1H-15N Heteronuclear Multiple Bond Correlation (HMBC), can directly probe the tautomeric equilibrium (azo vs. hydrazone) in azo dyes containing a hydrazone moiety. rsc.org Given that this compound can potentially exist in different tautomeric and rotameric forms, ssNMR studies would be invaluable in elucidating its solid-state structure. nih.govacs.org

The integration of ssNMR with X-ray diffraction (XRD) and computational modeling can provide a comprehensive picture of the solid-state properties of this compound, including polymorphism and packing arrangements. acs.orgmdpi.com

Deeper Computational Insight into Reaction Pathways and Intermolecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules. For this compound, DFT calculations can provide deep insights into several key areas.

Reaction Pathways: DFT can be used to model the reaction mechanism of hydrazone formation, helping to understand the kinetics and thermodynamics of the condensation reaction between N-methylanthranilic hydrazide and furfural (B47365). nih.gov It can also be used to explore the mechanisms of other reactions, such as hydrolysis or oxidation. nih.govrawdatalibrary.net Computational studies on hydrazone exchange reactions have shown that the pathway involving protonation of the hydrazone nitrogen followed by hydrazide attack has the lowest free energy barrier. ljmu.ac.ukrsc.org

Molecular Structure and Properties: DFT calculations can predict the optimized geometry, electronic structure, and spectroscopic properties of this compound. nih.govacs.orgacs.org The calculation of Frontier Molecular Orbitals (HOMO and LUMO) can provide information about the molecule's reactivity and potential as an electron donor or acceptor. nih.gov

Intermolecular Interactions: Understanding the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, is crucial for predicting the crystal packing and bulk properties of the material. researchgate.nettandfonline.comrsc.org DFT can be used to model these interactions and rationalize the observed solid-state structures. mdpi.comtandfonline.com

Computational MethodApplicationKey Insights
DFTReaction Mechanism StudiesElucidation of kinetic and thermodynamic parameters of synthesis and degradation pathways.
DFTMolecular Property PredictionOptimized geometry, electronic structure (HOMO/LUMO), and spectroscopic data.
DFTIntermolecular Interaction AnalysisUnderstanding of crystal packing and prediction of bulk material properties.

Design and Synthesis of this compound-Based Macromolecules

The incorporation of this compound into macromolecules, such as polymers and macrocycles, opens up a vast design space for new materials with tailored properties. The hydrazone linkage is particularly attractive for this purpose due to its dynamic covalent nature, which allows for the formation of self-healing and responsive materials.

Polymers: this compound can be functionalized with polymerizable groups and then incorporated into polymer chains. Hydrazone-functionalized polymers have been explored for various applications, including as supports for solid-phase synthesis and in the development of non-linear optical materials. nih.govmst.edu The reversible nature of the hydrazone bond can be exploited to create dynamic polymer networks that can respond to stimuli such as pH. google.com

Macrocycles: The self-assembly of bifunctional precursors through hydrazone formation is a powerful strategy for the synthesis of macrocycles. nih.govacs.orgrsc.orgnih.gov By designing appropriate building blocks derived from this compound, it should be possible to construct novel macrocyclic architectures. These macrocycles could have applications in host-guest chemistry, sensing, and as photochromic materials. acs.org

Multidisciplinary Research Collaborations

The full potential of this compound can only be realized through multidisciplinary research collaborations that bridge the gap between fundamental chemistry and applied sciences. The diverse potential applications of hydrazones in medicine, materials science, and electronics necessitate a collaborative approach. nih.govnih.govmdpi.comfrontiersin.org

Chemistry and Biology: Collaborations between synthetic chemists and biologists are essential for exploring the potential biological activities of this compound and its derivatives. Hydrazones are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. nih.govmdpi.com

Chemistry and Materials Science: Joint efforts between chemists and materials scientists will be crucial for developing novel materials based on this compound, such as dynamic polymers, liquid crystals, and photoactive materials. tandfonline.comacs.org

Experimental and Computational Chemistry: A strong synergy between experimental and computational chemists will accelerate the design and development of new derivatives and materials by providing a deeper understanding of their structure-property relationships. ljmu.ac.ukrsc.orgnih.gov

By fostering such collaborations, the scientific community can effectively tackle the challenges and unlock the exciting opportunities presented by this compound and the broader class of hydrazone-based compounds.

Q & A

Q. What are the standard synthetic routes for N-methylanthranilic furfurylidenehydrazide, and how are reaction conditions optimized?

The compound is synthesized via condensation of N-methylanthranilic acid hydrazide with furfural in refluxing ethanol or methanol. Key parameters include solvent polarity (e.g., ethanol enhances solubility of intermediates) and temperature (60–80°C to accelerate imine bond formation). Reaction progress is monitored via TLC (Rf ≈ 0.5 in ethyl acetate/hexane, 1:1) and purified via recrystallization. Yield optimization requires strict anhydrous conditions to prevent hydrolysis of the hydrazone moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : The hydrazide NH proton appears as a singlet at δ 10.2–10.5 ppm, while the furfurylidene CH=N proton resonates at δ 8.1–8.3 ppm. Aromatic protons from the anthranilic and furan rings show splitting patterns between δ 6.5–7.8 ppm .
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=O of hydrazide) and 1590–1620 cm⁻¹ (C=N of hydrazone) confirm functional groups .
  • Mass Spectrometry : Molecular ion peaks at m/z 215.21 (M⁺) align with the molecular formula C₁₁H₁₃N₃O₂ .

Q. How does pH influence the protonation equilibria of this compound?

Potentiometric titration reveals two pKa values: pKa₁ (~2.5, carboxylic acid dissociation) and pKa₂ (~5.0, deprotonation of the hydrazide NH). Microspeciation analysis shows dominance of the zwitterionic form (HR±) at pH 3.5–4.5, critical for solubility in biological assays. UV-Vis spectroscopy (λmax 340 nm) tracks pH-dependent tautomerism between keto and enol forms .

Advanced Research Questions

Q. How can contradictions in reported biological mechanisms (e.g., antimicrobial vs. anticancer) be resolved?

Mechanistic studies require:

  • In vitro assays : Evaluate minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) vs. cytotoxicity in cancer cell lines (e.g., MCF-7).
  • Molecular docking : Compare binding affinity to Mycobacterium KatG (mycolic acid synthesis inhibition) vs. human topoisomerase II (anticancer target). Discrepancies may arise from differential redox activation: the compound generates nitric oxide in microbial systems but induces apoptosis via ROS in eukaryotic cells .

Q. What methodologies address low yield in large-scale synthesis?

  • Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate imine formation, reducing side-product formation.
  • Solvent engineering : Switch to DMF for higher boiling points, enabling faster kinetics without decomposition.
  • Process monitoring : Implement inline FTIR or HPLC to track intermediate stability. Pilot-scale trials report >80% purity with these adjustments .

Q. How do tautomeric forms of this compound affect its reactivity in metal coordination?

The keto form preferentially binds transition metals (e.g., Cu²⁺) via the hydrazone N and carbonyl O, forming stable octahedral complexes. Enol tautomers, dominant in basic conditions, exhibit bidentate coordination through deprotonated oxygen and imine nitrogen. X-ray crystallography and DFT calculations validate these modes, with logK values >5.0 for Cu²⁺ complexes .

Q. What strategies reconcile conflicting solubility data in polar vs. nonpolar solvents?

  • Co-solvency : Use DMSO-water mixtures (1:4) to enhance solubility for in vitro studies.
  • Derivatization : Introduce sulfonate groups to the anthranilic ring, improving aqueous solubility by 10-fold without losing bioactivity.
  • Crystallography : Analyze crystal packing (e.g., π-π stacking in nonpolar solvents) to explain solubility limitations .

Data Analysis and Experimental Design

Q. How should researchers design assays to evaluate dual antimicrobial and anticancer activity?

  • Parallel screening : Use the same batch in MIC assays (96-well plates, 24 h incubation) and MTT assays (48 h exposure).
  • Control compounds : Compare with isoniazid (antimicrobial) and 5-FU (anticancer) to validate specificity.
  • Dose-response curves : IC₅₀ values <50 µM suggest therapeutic potential, but require toxicity profiling in non-cancerous cells (e.g., HEK293) .

Q. What statistical approaches resolve variability in spectroscopic data across studies?

  • Multivariate analysis : Apply PCA to NMR/IR datasets to identify outliers (e.g., solvent impurities).
  • Error bars : Report ±3σ for replicate measurements (n=5) to quantify instrument precision.
  • Reference standards : Use deuterated analogs (e.g., D₂O-exchanged samples) to calibrate chemical shifts .

Q. How can computational models predict structure-activity relationships (SAR) for derivatives?

  • QSAR : Train models on IC₅₀ data from 20+ analogs using descriptors like logP, polar surface area, and H-bond donors.
  • Molecular dynamics : Simulate binding to Mycobacterium InhA (PDB: 4TZK) to prioritize substituents enhancing hydrophobic interactions .

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